TAPI-2 Exhibits a Distinct, Quantifiable Selectivity Profile for ADAM17 Over Other ADAM Family Members
A systematic characterization of TAPI-2 against a panel of ADAM family proteases reveals a distinctive selectivity profile, particularly in its weaker inhibition of ADAM10. This is a critical differentiator from dual ADAM10/17 inhibitors. TAPI-2 inhibits ADAM8, ADAM10, ADAM12, and ADAM17 with Ki values of 10 µM, 3 µM, 100 µM, and 0.12 µM, respectively [1]. In contrast, the inhibitor GW280264X potently blocks both ADAM17 and ADAM10 with IC50s of 8.0 nM and 11.5 nM, respectively .
| Evidence Dimension | Inhibition of ADAM10 |
|---|---|
| Target Compound Data | Ki = 3 µM (TAPI-2) |
| Comparator Or Baseline | IC50 = 11.5 nM (GW280264X) |
| Quantified Difference | TAPI-2 is approximately 260-fold less potent against ADAM10 than GW280264X. |
| Conditions | In vitro enzyme inhibition assay [1] |
Why This Matters
This profile allows TAPI-2 to be used as a pharmacological tool to dissect the specific contribution of ADAM17 in biological processes where ADAM10 plays a confounding role, which is not possible with equipotent dual inhibitors.
- [1] Moss, M. L., et al. (2007). Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. *Analytical Biochemistry*, 366(2), 144-148. View Source
